molecular formula C11H15NO B3049401 4,4-Dimethyl-2-phenyl-1,3-oxazolidine CAS No. 20515-61-1

4,4-Dimethyl-2-phenyl-1,3-oxazolidine

Cat. No. B3049401
CAS RN: 20515-61-1
M. Wt: 177.24 g/mol
InChI Key: ZYUWGAVXDLKUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-phenyl-1,3-oxazolidine is a derivative of oxazolidine . Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The derivatives of oxazolidine are due to the presence of substituents on carbon and/or nitrogen . The molecular formula of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine is C11H15NO .


Synthesis Analysis

The synthesis of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine involves condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine consists of a five-membered heterocycle ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The molecular weight is 177.24300 .


Chemical Reactions Analysis

The chemical reactions involving 4,4-Dimethyl-2-phenyl-1,3-oxazolidine include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are typically carried out using 1,2-amino alcohols as starting materials .

Scientific Research Applications

Immunomodulatory Effects

4,4-Dimethyl-2-phenyl-1,3-oxazolidine derivatives, like 5-phenyl-1,3-oxazolidine-2-thione, exhibit immunomodulatory effects. These compounds, known as goitrogens, are isolated from certain plants and have shown varied levels of cytotoxicity and the ability to inhibit nitric oxide production, indicating potential immunomodulatory applications (Radulović et al., 2017).

Photochemical and Structural Properties

1,3-Oxazolidine derivatives are studied for their structural and photochemical properties. For example, the synthesis of new 1,3-oxazolidine-containing spiropyrans for studying the influence of chlorine atoms on structure and photochromic properties has been reported (Luk’yanov et al., 2016).

Crystal Structure Analysis

The crystal structures of chiral and racemic 1,3-oxazolidine derivatives like 4-Methyl-5-phenyl-1,3-oxazolidine-2-thione have been analyzed to understand their molecular arrangement and hydrogen-bonding patterns (Kitoh et al., 2003).

Synthesis of Substituted Oxazolidines

Research on the lithiation of 2-(1-chloroethyl)-2-oxazolines leads to the synthesis of various substituted oxazolidines, demonstrating the versatility of these compounds in organic synthesis (Capriati et al., 2001).

Weak Hydrogen Bonds and π-π Stacking Interactions

Studies on oxazolidin-2-ones explore their role as protective groups for 1,2-amino alcohols and their utilization in various weak interactions like hydrogen bonding and π-π stacking, indicating their significance in molecular architecture (Nogueira et al., 2015).

Anticancer Agents Design

Functionalized amino acid derivatives containing the oxazolidine structure have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, suggesting potential applications in anticancer drug development (Kumar et al., 2009).

Synthesis of D-ribo-Phytosphingosine

Oxazolidine derivatives have been utilized in the high-yield synthesis of D-ribo-phytosphingosine, demonstrating their utility in complex biochemical syntheses (Lombardo et al., 2006).

Catalytic Oxidation Studies

1,3-Oxazolidine-based ligands have been synthesized and used in catalytic oxidation studies, indicating their role in facilitating chemical transformations (Bikas et al., 2018).

properties

IUPAC Name

4,4-dimethyl-2-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUWGAVXDLKUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343462
Record name 4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-phenyl-1,3-oxazolidine

CAS RN

20515-61-1
Record name 4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Reactant of Route 2
4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Reactant of Route 3
4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Reactant of Route 4
4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Reactant of Route 5
4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Reactant of Route 6
4,4-Dimethyl-2-phenyl-1,3-oxazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.